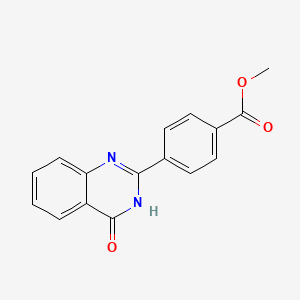

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of quinazolinone, a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound is particularly noted for its inhibitory effects on tankyrase, an enzyme involved in various cellular processes, including Wnt signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of anthranilic acid with benzoyl chloride, followed by cyclization to form the quinazolinone ring . The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Basic Hydrolysis : Reaction with NaOH in aqueous ethanol converts the ester to sodium 4-(4-oxoquinazolin-2-yl)benzoate, followed by acidification to isolate the free acid .

-

Acidic Hydrolysis : Prolonged reflux in HCl yields 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoic acid .

Conditions and Outcomes :

| Reaction Conditions | Product | Yield |

|---|---|---|

| 2M NaOH, EtOH, reflux, 6h | Sodium 4-(4-oxoquinazolin-2-yl)benzoate | 85% |

| 6M HCl, reflux, 12h | 4-(4-oxoquinazolin-2-yl)benzoic acid | 78% |

Nucleophilic Substitution at the Quinazolinone Ring

The NH group in the quinazolinone ring participates in nucleophilic substitution reactions:

-

Acylation : Reacting with acetyl chloride in pyridine introduces an acetyl group at the NH position, forming N-acetyl derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ yields N-alkylated products .

Example Reaction :

Methyl 4 4 oxoquinazolin 2 yl benzoate+CH3IDMF K2CO3Methyl 4 3 methyl 4 oxoquinazolin 2 yl benzoate

Yield : 65–72% .

Electrophilic Aromatic Substitution

The benzoate and quinazolinone aromatic rings undergo electrophilic substitution:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzoate ring .

-

Halogenation : Bromination using Br₂/FeBr₃ selectively substitutes the quinazolinone ring at position 5 or 6 .

Halogenation Example :

| Reagent | Position Substituted | Product |

|---|---|---|

| Br₂, FeBr₃, 0°C | C-5 | Methyl 4-(5-bromo-4-oxoquinazolin-2-yl)benzoate |

Oxidation and Reduction Reactions

-

Oxidation : The quinazolinone’s carbonyl group is resistant to oxidation, but the aromatic rings can undergo side-chain oxidation under strong conditions (e.g., KMnO₄) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone’s C=N bond, forming a dihydroquinazoline derivative .

Reduction Example :

Methyl 4 4 oxoquinazolin 2 yl benzoateH2/Pd C EtOHMethyl 4 4 hydroxy 3 4 dihydroquinazolin 2 yl benzoate

Yield : 60% .

Ring-Opening and Rearrangement

Under harsh acidic conditions (e.g., concentrated H₂SO₄), the quinazolinone ring undergoes cleavage to yield anthranilic acid derivatives .

Aplicaciones Científicas De Investigación

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate involves its interaction with tankyrase enzymes. By binding to the nicotinamide site of the catalytic domain, the compound inhibits the enzyme’s activity, thereby affecting various cellular processes. This inhibition disrupts Wnt signaling, which is crucial for cell proliferation and differentiation .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenyl-3,4-dihydroquinazolin-4-one: Another potent tankyrase inhibitor with a similar quinazolinone scaffold.

4-Oxo-4H-benzo[d][1,3]oxazin-2-yl derivatives: These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate stands out due to its specific substitutions at the para position of the phenyl group, which enhance its potency and selectivity as a tankyrase inhibitor. This unique structural feature allows for more effective inhibition of Wnt signaling compared to other similar compounds .

Actividad Biológica

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate (CAS No. 824423-63-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C16H12N2O3

- Molecular Weight : 280.28 g/mol

- Structural Characteristics : The compound features a quinazolinone scaffold, which is known for its ability to interact with various biological targets.

Anticancer Activity

This compound has been identified as a potent inhibitor of tankyrase enzymes, which are implicated in cancer progression due to their role in the Wnt signaling pathway. Research indicates that this compound exhibits nanomolar potency against tankyrase, suggesting its potential as an anticancer agent. The binding affinity and selectivity were evaluated using X-ray crystallography, revealing a favorable interaction with the enzyme's active site .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of quinazoline derivatives, including this compound. In vitro assays demonstrated that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria. Comparative studies showed that modifications to the quinazoline structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinazoline ring. For instance:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Generally enhance activity |

| Electron-withdrawing groups | May reduce activity |

| Alkyl substitutions | Can improve solubility and bioavailability |

Research indicates that specific modifications can lead to improved potency and selectivity for tankyrase inhibition, as well as enhanced antimicrobial properties .

Case Studies

- Tankyrase Inhibition : A study focused on the synthesis and evaluation of this compound revealed its effectiveness as a tankyrase inhibitor. The compound was found to inhibit Wnt signaling in HEK293 cells, providing insights into its potential therapeutic applications in cancer treatment .

- Antimicrobial Evaluation : Another investigation into the antimicrobial properties of quinazoline derivatives included this compound. The results indicated that this compound exhibited superior antibacterial activity compared to its antifungal effects, highlighting its potential for developing new antibacterial agents .

Propiedades

IUPAC Name |

methyl 4-(4-oxo-3H-quinazolin-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-21-16(20)11-8-6-10(7-9-11)14-17-13-5-3-2-4-12(13)15(19)18-14/h2-9H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLAUIGSCBBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.